molecular formula C18H13N5O3S2 B2663291 N-(1,3-benzodioxol-5-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868966-65-8

N-(1,3-benzodioxol-5-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No. B2663291
CAS RN: 868966-65-8
M. Wt: 411.45
InChI Key: CGQKDOUZXIDHOX-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H13N5O3S2 and its molecular weight is 411.45. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Innovative Heterocycles

Research on the synthesis of innovative heterocycles, such as those incorporating a thiadiazole moiety, has been conducted to explore their potential as insecticidal agents. A study demonstrated the synthesis of various heterocycles, including pyrrole, pyridine, coumarin, and thiophene derivatives, assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Enzyme Resistance Studies

Triazolopyrimidine sulfonanilides, acting as herbicides, target acetolactate synthase (ALS). Research into spontaneous mutants of tobacco and cotton resistant to these compounds revealed mutations in ALS, resulting in decreased sensitivity and varied resistance patterns to other ALS-inhibiting herbicides. This study highlights the potential for developing herbicide resistance through genetic mutations (Subramanian et al., 1990).

Antimicrobial and Anthelmintic Activities

Derivatives of heterocyclic compounds have been synthesized and characterized for their in vitro antioxidant, anthelmintic activities, and molecular docking studies. Compounds exhibited potential radical scavenging capacity along with significant anthelmintic activity, indicating their utility in developing new therapeutic agents (Satyendra et al., 2011).

Antitumor Activity

Studies on the modification of heterocyclic compounds to improve anticancer effects and reduce toxicity have been conducted. By replacing the acetamide group with alkylurea, synthesized compounds retained antiproliferative activity against cancer cell lines, suggesting their potential as effective anticancer agents with lower toxicity (Wang et al., 2015).

COVID-19 Drug Research

Theoretical investigations of antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking studies. This research provided insights into the potential repurposing of antimalarial sulfonamides for treating COVID-19, highlighting the versatility of heterocyclic compounds in drug development (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3S2/c24-16(19-11-3-4-12-13(8-11)26-10-25-12)9-28-17-6-5-15-20-21-18(23(15)22-17)14-2-1-7-27-14/h1-8H,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQKDOUZXIDHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=CS5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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